![molecular formula C11H12F2N2O B1488859 2-(3-Aminoazetidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one CAS No. 2098078-25-0](/img/structure/B1488859.png)
2-(3-Aminoazetidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one
Overview
Description
2-(3-Aminoazetidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one, abbreviated as 2-AAE-1-DFE, is a type of synthetic organic compound that has been studied for its potential applications in scientific research. It is a fluorinated derivative of the aminoazetidine ring system, and is a useful building block for the synthesis of a variety of organic compounds. Its unique structure and properties make it a valuable tool for organic synthesis, and it has been used in a variety of research applications.
Scientific Research Applications
Pharmacokinetics and Dose Recommendations
The research on the pharmacokinetics of carumonam provides insights into how the body processes certain chemicals, which can be relevant for understanding the behavior of similar compounds like 2-(3-Aminoazetidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one. This study details the kinetic parameters and dose recommendations for carumonam, a compound with structural similarities, in patients with various degrees of renal failure (Koeppe, Höffler, & Strobel, 1987).
Absorption, Distribution, Metabolism, and Excretion
Understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds is crucial in scientific research. The study on ticagrelor, which shares a similar difluorophenyl component, provides valuable insights into these processes. It discusses the rapid absorption, formation of major active metabolites, and the primary routes of excretion, highlighting the complexity of these processes in the human body (Teng, Oliver, Hayes, & Butler, 2010).
Transfer and Impact of Compounds on Infants
Research on the transfer of DDT and its metabolites to infants via breast milk sheds light on the potential transfer mechanisms and impacts of similar compounds. The study provides insights into how compounds can be transferred through biological processes and the potential implications for infants' health (Bouwman, Becker, Cooppan, & Reinecke, 1992).
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(2,4-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-7-1-2-9(10(13)3-7)11(16)6-15-4-8(14)5-15/h1-3,8H,4-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULKFYBRLXVHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=C(C=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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